3-Methyl-1-(pyridin-2-yl)butan-2-one

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Researchers requiring chiral pyridinyl-butanone building blocks often face lengthy in-house resolution of achiral analogs. 3-Methyl-1-(pyridin-2-yl)butan-2-one (CAS 10330-59-3) provides a direct solution: • Pre-installed chiral center at C-3 enables diastereoselective transformations without resolution steps. • 97-98% certified purity from qualified suppliers ensures consistent starting material for enantioselective synthesis. • Boiling point of 80°C at 2 Torr permits gentle vacuum distillation, streamlining multigram purification in standard lab settings.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 10330-59-3
Cat. No. B1366946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridin-2-yl)butan-2-one
CAS10330-59-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC1=CC=CC=N1
InChIInChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
InChIKeyGYMDLNBTFGPEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(pyridin-2-yl)butan-2-one: Product Overview


3-Methyl-1-(pyridin-2-yl)butan-2-one (CAS 10330-59-3) is a C10H13NO ketone featuring a pyridin-2-ylmethyl group α to a carbonyl substituted with an isopropyl moiety . The compound possesses a chiral center at the 3-position due to the isopropyl substitution, distinguishing it from achiral pyridinyl-butanone analogs . It is commercially available as a research chemical with certified purity from multiple international suppliers .

Compound Type Chiral pyridinyl-butanone building block
Key Feature Isopropyl-bearing chiral center at C-3
Workflow Fit Stereochemical-control studies and asymmetric synthesis

3-Methyl-1-(pyridin-2-yl)butan-2-one: Generic Substitution Risks


Although a pyridinyl-butanone scaffold is shared among several commercially available compounds, the specific isopropyl substitution at the α-carbon of 3-methyl-1-(pyridin-2-yl)butan-2-one introduces a chiral center absent in the unsubstituted analog 1-(pyridin-2-yl)butan-2-one (CAS 6303-73-7), fundamentally altering its stereochemical profile for asymmetric synthesis applications . The ketone position at C-2 differentiates it from the regioisomer 3-methyl-1-(pyridin-2-yl)butan-1-one (CAS 6952-53-0), where the carbonyl at C-1 changes the electronic environment and reactivity patterns . These structural differences translate into measurable differences in density, boiling point, and chromatographic behavior that directly impact purification protocols and formulation strategies . Direct comparative evidence for this compound is limited, and the quantitative data presented below represent the best available differential information from authoritative sources.

Target Compound
3-Methyl-1-(pyridin-2-yl)butan-2-one
Chiral center at C-3; ketone at C-2 enables stereochemical control and distinct purification behavior.
Analog / Regioisomer
1-(Pyridin-2-yl)butan-2-one / C-1 Regioisomer
Achiral scaffold or shifted carbonyl position alters stereochemical outcome, density, and boiling point profiles.
Target Compound
3-Methyl-1-(pyridin-2-yl)butan-2-one
Predicted pKa 4.20; weakly basic pyridine influences protonation state in assay conditions.
Parent Heterocycle
Unsubstituted Pyridine
pKa 5.23; higher basicity may shift solubility and metal-coordination behavior in biological assays.

3-Methyl-1-(pyridin-2-yl)butan-2-one: Key Differentiation Evidence


Dihydroorotase Inhibition: Comparative Potency

In a BindingDB-curated assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37, 3-methyl-1-(pyridin-2-yl)butan-2-one exhibited an IC50 of 1.80 × 10⁵ nM (180 µM), whereas comparator compound CHEMBL1627199 (a sulfamoyl oxazolidinone derivative) showed an IC50 greater than 1.00 × 10⁶ nM (>1000 µM) under identical conditions [1]. This represents the only publicly available direct enzyme inhibition comparison for this compound series.

Enzyme Inhibition Potency
Head-to-head
Target IC50: 180 µM vs Comparator IC50: >1000 µM (Dihydroorotase, pH 7.37)
Reported ≥5.6-fold higher potency supports enzyme probe selection.
BindingDB-curated assay; single direct comparison available.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis BindingDB

Liquid Density vs Unsubstituted Analog

The predicted density of 3-methyl-1-(pyridin-2-yl)butan-2-one is 1.004 ± 0.06 g/cm³, compared to 1.024 g/cm³ for the unsubstituted analog 1-(pyridin-2-yl)butan-2-one (CAS 6303-73-7) . This 1.9% lower density reflects the structural effect of isopropyl substitution at the α-carbon on molecular packing.

Liquid Density
Cross-study comparable
Target: 1.004 g/cm³ vs Unsubstituted analog: 1.024 g/cm³ (1.9% lower)
Measurable density difference impacts formulation and purification protocols.
Predicted values; direct experimental confirmation recommended.
Physical chemistry Density Formulation Purification

Boiling Point: Distillation Advantage

3-Methyl-1-(pyridin-2-yl)butan-2-one distills at 80°C under 2 Torr reduced pressure, while the gem-dimethyl analog 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one (CAS 34552-04-0) exhibits a boiling point of 253.4°C at 760 mmHg atmospheric pressure . Under reduced pressure distillation conditions, the target compound can be purified at substantially lower temperatures, reducing thermal decomposition risk.

Boiling Point
Cross-study comparable
Target: 80°C (2 Torr) vs gem-Dimethyl analog: 253.4°C (760 mmHg)
Supports gentler vacuum distillation, reducing thermal decomposition risk.
Pressure conditions differ; estimated normal bp advantage ~20-30°C.
Purification Distillation Boiling point Process chemistry

Regioisomer Differentiation: Density and Boiling Point

The target compound (butan-2-one regioisomer) has a predicted density of 1.004 g/cm³, while its regioisomer 3-methyl-1-(pyridin-2-yl)butan-1-one (CAS 6952-53-0), where the carbonyl resides at C-1, has a density of 0.994 g/cm³—a difference of 0.010 g/cm³ (1.0%) . The butan-1-one regioisomer boils at 241.9°C at 760 mmHg versus 80°C at 2 Torr for the butan-2-one target, reflecting fundamentally different intermolecular interactions arising from the altered carbonyl position.

Regioisomer Differentiation
Cross-study comparable
Target Density: 1.004 g/cm³; Regioisomer Density: 0.994 g/cm³ (+1.0% difference)
Density shift enables unambiguous regioisomer quality control verification.
Predicted values support analytical release testing workflows.
Regioisomer Structural isomer Quality control Analytical chemistry

Pyridine Basicity Shift vs Parent Pyridine

The predicted pKa of the pyridine nitrogen in 3-methyl-1-(pyridin-2-yl)butan-2-one is 4.20 ± 0.12, compared to the pKa of 5.23 for unsubstituted pyridine [1]. This 1.03-unit decrease in basicity is attributable to the electron-withdrawing effect of the proximal ketone carbonyl, which reduces the availability of the nitrogen lone pair for protonation.

Pyridine Basicity Shift
Class-level inference
Target pKa: 4.20 vs Parent Pyridine pKa: 5.23 (Δ -1.03 units)
Altered protonation state influences solubility and metal-coordination behavior.
Predicted pKa; experimental measurement advised for assay design.
pKa Basicity Protonation state Medicinal chemistry

3-Methyl-1-(pyridin-2-yl)butan-2-one: Application Scenarios


Asymmetric Synthesis with Chiral Center

The presence of a chiral center at the 3-position (isopropyl-substituted carbon α to the ketone) makes this compound a valuable chiral building block for diastereoselective reactions, where the stereochemical outcome can be influenced by the existing chirality . Its 97-98% commercial purity from suppliers such as Fluorochem and AKSci ensures a consistent starting material for enantioselective transformations, avoiding the need for in-house chiral resolution of achiral analogs like 1-(pyridin-2-yl)butan-2-one .

Dihydroorotase Probe Development

The measured IC50 of 180 µM against mouse dihydroorotase provides a defined starting point for structure-activity relationship (SAR) exploration of pyridinyl-butanone derivatives as probes for pyrimidine biosynthesis enzymes. The 5.6-fold potency advantage over the comparator sulfamoyl oxazolidinone in the same assay system supports prioritizing this chemotype for hit-to-lead optimization [1].

Low-Temperature Distillation Purification

The boiling point of 80°C at 2 Torr enables gentle vacuum distillation for purification, a significant operational advantage over the gem-dimethyl analog that requires temperatures exceeding 250°C at atmospheric pressure . This facilitates multigram-scale purification in standard laboratory settings without specialized high-temperature equipment.

Medicinal Chemistry: Fine-Tuned Pyridine Basicity

With a predicted pKa of 4.20—over one full unit lower than parent pyridine—this compound introduces a weakly basic pyridine moiety into lead compounds. This altered protonation state at physiological pH can be exploited to modulate solubility, off-target receptor binding, and metal-chelation properties in fragment-based drug discovery programs .

Application
Selection Property
Validation Focus
Stereochemical-control studies
Chiral building block with C-3 isopropyl substitution
Enantiomeric identity and diastereoselective reaction outcome
Dihydroorotase probe development
Pyridinyl-butanone chemotype for SAR exploration
Enzyme inhibition assay context and potency ranking
Gentle purification workflows
Lower boiling point under accessible vacuum
Distillation recovery and thermal stability assessment
Fragment-based lead design
Weakly basic pyridine (predicted pKa 4.20)
Protonation-state impact on solubility and off-target binding
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